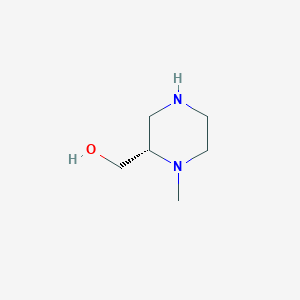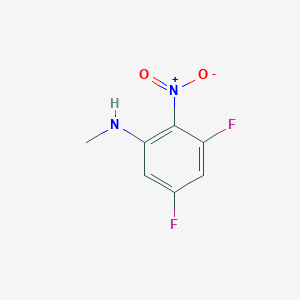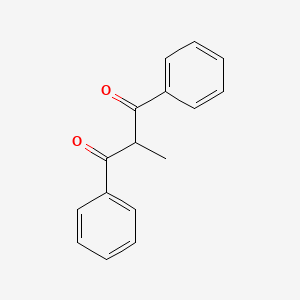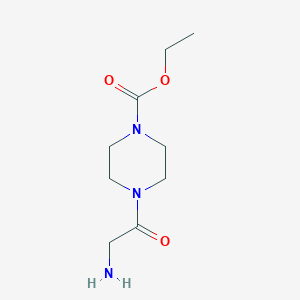
4-(2-Amino-acetyl)-piperazine-1-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-acetyl)-piperazine-1-carboxylic acid ethyl ester is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of an ethyl ester group attached to the piperazine ring, which can influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-glycylpiperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
[ \text{Piperazine} + \text{Ethyl chloroformate} \rightarrow \text{4-(2-Amino-acetyl)-piperazine-1-carboxylic acid ethyl ester} ]
The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-glycylpiperazine-1-carboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
4-(2-Amino-acetyl)-piperazine-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Hydrolysis: this compound hydrolysis yields 4-glycylpiperazine-1-carboxylic acid and ethanol.
Reduction: Reduction of the ester group forms 4-glycylpiperazine-1-methanol.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学研究应用
4-(2-Amino-acetyl)-piperazine-1-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperazine-based structures.
Biological Studies: The compound can be used to study the biological activity of piperazine derivatives, including their interactions with enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential drug candidates.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 4-glycylpiperazine-1-carboxylate is largely dependent on its interactions with biological targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The presence of the piperazine ring allows for interactions with neurotransmitter receptors, potentially influencing neurological processes. Additionally, the ester group can undergo hydrolysis in vivo, releasing active metabolites that contribute to its biological effects.
相似化合物的比较
4-(2-Amino-acetyl)-piperazine-1-carboxylic acid ethyl ester can be compared with other piperazine derivatives such as:
Ethyl 1-piperazinecarboxylate: Similar in structure but lacks the glycyl group, which can influence its reactivity and biological activity.
Methyl piperazine-1-carboxylate:
1-Ethyl-4-piperidin-4-yl-piperazine: A more complex derivative with additional functional groups, offering different reactivity and biological interactions.
The uniqueness of ethyl 4-glycylpiperazine-1-carboxylate lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to other piperazine derivatives.
属性
分子式 |
C9H17N3O3 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
ethyl 4-(2-aminoacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C9H17N3O3/c1-2-15-9(14)12-5-3-11(4-6-12)8(13)7-10/h2-7,10H2,1H3 |
InChI 键 |
LYIBNYLYLUACLT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B8804272.png)
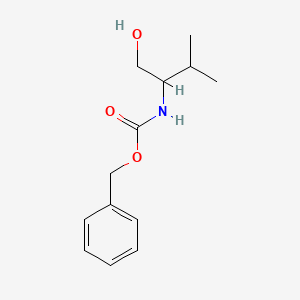
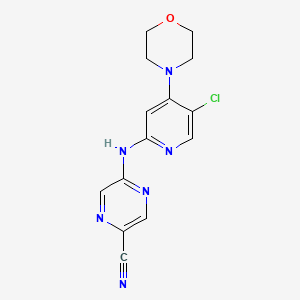
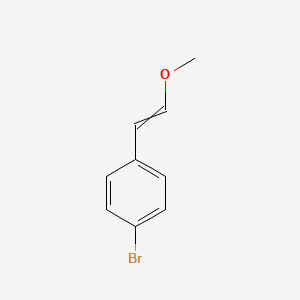
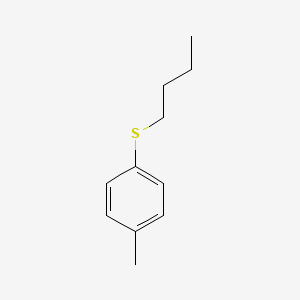
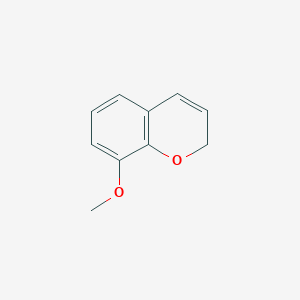
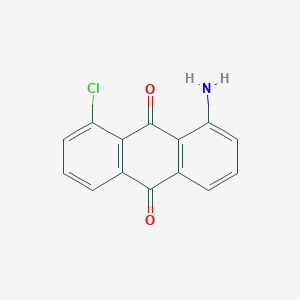
![N-[4-(2-chloroethoxy)phenyl]acetamide](/img/structure/B8804318.png)
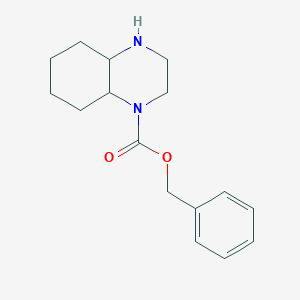
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydrochloride](/img/structure/B8804346.png)

